N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound that features a pyran ring structure
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-cyclopentyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C12H15NO4/c1-16-11-7-17-10(6-9(11)14)12(15)13-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,15) |
InChI Key |
SGAAIKZFOLWFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of cyclopentylamine with a suitable pyran derivative. One common method involves the esterification of 6-styrylcomanic acids followed by reaction with a saturated solution of ammonia in ethanol at low temperatures . Another approach involves the cyanoacetylation of amines, where the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates yields cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as optical or electronic materials
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran derivatives such as 4-oxo-6-styryl-4H-pyran-2-carbonitriles and 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid .
Uniqueness
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl and methoxy groups, in particular, influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 221.25 g/mol. Its structure features a pyran ring, a carboxamide functional group, and a methoxy substituent, which contribute to its biological properties.
Biological Activity
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, highlighting its role as an antimicrobial agent.
- Enzyme Inhibition : The compound may exert its effects through the inhibition of specific enzymes involved in metabolic processes.
The precise mechanisms by which this compound operates are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:
- Enzymatic Pathways : By binding to enzymes, it may alter their activity, leading to reduced cell proliferation or increased apoptosis in cancer cells.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing downstream signaling pathways that regulate cellular functions.
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anticancer effects in vitro on breast cancer cells, with IC50 values indicating significant inhibition of cell growth. |
| Study 2 | Investigated antimicrobial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |
| Study 3 | Explored the compound's interaction with specific kinases involved in cancer progression, suggesting potential as a targeted therapy. |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyran Ring : A cyclization reaction is employed to create the pyranone structure.
- Attachment of Functional Groups : The methoxy and cyclopentyl groups are introduced through etherification and amide bond formation reactions.
Common Reactions
The compound can undergo various reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing sodium borohydride for converting carbonyl groups to alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
